2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
CAS No.: 733717-87-8
Cat. No.: VC0542786
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid - 733717-87-8](/images/no_structure.jpg)
Specification
CAS No. | 733717-87-8 |
---|---|
Molecular Formula | C8H15NO3 |
Molecular Weight | 173.21 g/mol |
IUPAC Name | 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid |
Standard InChI | InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 |
Standard InChI Key | SEYCKMQSPUVYEF-LURJTMIESA-N |
Isomeric SMILES | CC1(CO[C@H](CN1)CC(=O)O)C |
SMILES | CC1(COC(CN1)CC(=O)O)C |
Canonical SMILES | CC1(COC(CN1)CC(=O)O)C |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile
Molecular Characteristics
SCH 50911 possesses the molecular formula C<sub>8</sub>H<sub>15</sub>NO<sub>3</sub> and a molecular weight of 173.21 g/mol . The IUPAC name, 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid, reflects its stereochemistry at the morpholine ring's second carbon. Key structural features include:
-
A 5,5-dimethyl-substituted morpholine ring conferring rigidity and lipophilicity.
-
A chiral center at the 2-position of the morpholine ring, critical for receptor binding specificity.
-
An acetic acid side chain enabling hydrogen bonding with receptor residues.
The compound’s isomeric SMILES notation (CC1(COC@HCC(=O)O)C) and InChIKey (SEYCKMQSPUVYEF-LURJTMIESA-N) provide unambiguous representations of its three-dimensional configuration .
Table 1: Physicochemical Properties of SCH 50911
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols for SCH 50911 remain proprietary, available data suggest a multi-step process involving:
-
Morpholine Ring Formation: Cyclization of 2-amino-2-methyl-1-propanol with ethylene oxide derivatives to construct the 5,5-dimethylmorpholine scaffold.
-
Chiral Resolution: Enantioselective synthesis or chromatographic separation to isolate the (2S)-stereoisomer, as biological activity is stereospecific .
-
Acetic Acid Moiety Introduction: Alkylation or acylation reactions to append the acetic acid group at the morpholine’s 2-position.
Analytical Validation
Quality control employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The hydrochloride salt (C<sub>8</sub>H<sub>16</sub>ClNO<sub>3</sub>) exhibits a molecular weight of 209.67 g/mol and distinct spectral signatures, including a carbonyl stretch at 1705 cm<sup>-1</sup> in infrared spectroscopy .
Pharmacological Activity and Mechanism
GABA<sub>B</sub> Receptor Antagonism
SCH 50911 is a competitive, orally active antagonist of GABA<sub>B</sub> receptors, with an IC<sub>50</sub> of 3.2 μM in rat cortical membranes . Key mechanistic insights include:
-
Receptor Binding: The compound’s morpholine ring interacts with transmembrane domain 3 of the GABA<sub>B1</sub> subunit, while the acetic acid moiety forms salt bridges with Arg-192 .
-
Functional Effects: By blocking presynaptic GABA<sub>B</sub> autoreceptors, SCH 50911 increases GABA release in synaptic clefts, enhancing inhibitory neurotransmission .
Selectivity Profile
SCH 50911 exhibits >100-fold selectivity for GABA<sub>B</sub> over GABA<sub>A</sub> receptors and negligible affinity for dopamine, serotonin, or glutamate receptors . This specificity has made it a valuable tool for dissecting GABA<sub>B</sub>-mediated phenomena.
Preclinical Research Findings
Anticonvulsant Effects
In the lethargic mouse model of absence seizures, SCH 50911 (10 mg/kg i.p.) reduced spike-wave discharges by 68% within 30 minutes . Comparative studies showed superiority to baclofen (a GABA<sub>B</sub> agonist) in attenuating pentylenetetrazole-induced seizures, suggesting therapeutic potential for epilepsy .
Ethanol Withdrawal Modulation
Carai et al. (2002) demonstrated that SCH 50911 (20 mg/kg p.o.) exacerbated convulsions in ethanol-dependent rats during withdrawal, implicating GABA<sub>B</sub> receptors in alcohol dependence pathophysiology . This proconvulsive effect contrasts with its anticonvulsant actions in other models, highlighting context-dependent pharmacology.
Neurochemical Interactions
Co-administration with γ-hydroxybutyrate (GHB) in rats increased Fos expression in the nucleus accumbens and prefrontal cortex, regions linked to addiction . These findings suggest SCH 50911 could mitigate GHB’s addictive potential by blocking GABA<sub>B</sub>-mediated reward pathways.
Parameter | Value | Administration Route |
---|---|---|
Bioavailability | 42% | Oral |
T<sub>max</sub> | 1.2 hours | Intraperitoneal |
Half-life | 2.8 hours | Intravenous |
Protein Binding | 89% | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume